molecular formula C18H23N3O4 B10966790 N-(2,5-dimethoxyphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide

N-(2,5-dimethoxyphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide

Cat. No.: B10966790
M. Wt: 345.4 g/mol
InChI Key: LWWPZEUGHGEPQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-DIMETHOXYPHENYL)-4-(2-FURYLMETHYL)-1-PIPERAZINECARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a furylmethyl group, and a dimethoxyphenyl group. Its molecular formula is C18H22N2O4.

Properties

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide

InChI

InChI=1S/C18H23N3O4/c1-23-14-5-6-17(24-2)16(12-14)19-18(22)21-9-7-20(8-10-21)13-15-4-3-11-25-15/h3-6,11-12H,7-10,13H2,1-2H3,(H,19,22)

InChI Key

LWWPZEUGHGEPQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYPHENYL)-4-(2-FURYLMETHYL)-1-PIPERAZINECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,5-dimethoxyaniline with 2-furylmethyl chloride to form an intermediate, which is then reacted with piperazine and a carboxylating agent under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHOXYPHENYL)-4-(2-FURYLMETHYL)-1-PIPERAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,5-DIMETHOXYPHENYL)-4-(2-FURYLMETHYL)-1-PIPERAZINECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-4-(2-FURYLMETHYL)-1-PIPERAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dimethoxyphenyl)-4-(2-furylmethyl)piperazine
  • N-(2,5-Dimethoxyphenyl)-4-(2-thienylmethyl)piperazine
  • N-(2,5-Dimethoxyphenyl)-4-(2-pyridylmethyl)piperazine

Uniqueness

N-(2,5-DIMETHOXYPHENYL)-4-(2-FURYLMETHYL)-1-PIPERAZINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications.

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